4-(4H-1,2,4-triazol-4-yl)cyclohexan-1-one
Description
Contextualization within 1,2,4-Triazole (B32235) Chemistry
The 1,2,4-triazole ring is a well-established "privileged scaffold" in medicinal chemistry. This five-membered heterocycle, containing three nitrogen atoms, is a structural feature in a wide array of approved pharmaceutical agents. Its prevalence is attributed to its favorable physicochemical properties, including its ability to participate in hydrogen bonding and its metabolic stability. The 1,2,4-triazole moiety can act as a bioisostere for other functional groups, such as amides and esters, enhancing the pharmacokinetic profiles of drug candidates. The linkage of this versatile heterocycle to a cyclohexanone (B45756) core in 4-(4H-1,2,4-triazol-4-yl)cyclohexan-1-one provides a foundation for the development of novel compounds with potential therapeutic applications.
Significance of the Cyclohexanone Moiety in Organic Synthesis
The cyclohexanone ring is a fundamental and highly versatile building block in organic synthesis. Its carbonyl group serves as a reactive site for a multitude of chemical transformations, including nucleophilic additions, aldol (B89426) condensations, and reductions. The six-membered ring also provides a conformational scaffold that can be manipulated to achieve specific stereochemical outcomes in a target molecule. The presence of the cyclohexanone moiety in this compound makes it a valuable precursor for the synthesis of a diverse range of more complex cyclic and heterocyclic structures. A common method for the synthesis of such structures is the aza-Michael addition of the 1,2,4-triazole to an α,β-unsaturated ketone like cyclohexenone. researchgate.net
Role as a Privileged Chemical Scaffold and Synthetic Intermediate
The combination of the 1,2,4-triazole and cyclohexanone moieties in a single molecule endows this compound with the characteristics of a privileged chemical scaffold. This term refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity. The rigid, yet modifiable, structure of this compound allows for the systematic exploration of chemical space in the search for new bioactive agents.
Its primary role in research is that of a synthetic intermediate. For instance, a structurally similar core is a key component in the synthesis of the broad-spectrum antifungal agent Posaconazole. While specific details of the synthesis of this compound are not extensively documented in publicly available literature, its implicit importance is evident from its role in the construction of such complex and medicinally relevant molecules.
Overview of Current Research Trajectories and Emerging Opportunities
Current research involving structures related to this compound is largely focused on the development of new therapeutic agents. The exploration of derivatives of this compound could lead to the discovery of novel antifungal, antibacterial, or anticancer drugs. The reactivity of the ketone functionality allows for the introduction of a wide variety of substituents, enabling the fine-tuning of the molecule's biological activity and pharmacokinetic properties.
Structure
3D Structure
Properties
IUPAC Name |
4-(1,2,4-triazol-4-yl)cyclohexan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c12-8-3-1-7(2-4-8)11-5-9-10-6-11/h5-7H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZDFBGOYELGYHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CCC1N2C=NN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies
Established Synthetic Pathways to 4-(4H-1,2,4-triazol-4-yl)cyclohexan-1-one
Established synthetic routes to this compound primarily involve two strategic approaches: the formation of the 1,2,4-triazole (B32235) ring through cyclization reactions using a cyclohexanone-derived precursor, or the derivatization of a pre-existing cyclohexanone (B45756) molecule.
Cyclization Reactions for 1,2,4-Triazole Ring Formation
The formation of the 1,2,4-triazole ring is a cornerstone of heterocyclic chemistry, with several named reactions providing reliable pathways. These methods typically involve the condensation and subsequent cyclization of precursors that provide the necessary carbon and nitrogen atoms for the triazole core.
One plausible approach involves the reaction of a suitably functionalized cyclohexanone derivative. For instance, a precursor such as 4-hydrazinocarbonylcyclohexan-1-one could be reacted with a source of a second nitrogen and carbon atom, such as formamide (B127407) or an imidate, to construct the triazole ring directly onto the cyclohexanone framework. Classic methods for 1,2,4-triazole synthesis include the Pellizzari and Einhorn-Brunner reactions. The Pellizzari reaction involves the reaction of an amide with a hydrazide, while the Einhorn-Brunner reaction utilizes an imide and a hydrazine. While these are powerful methods, their application to the synthesis of the target molecule would require the preparation of specific cyclohexanone-bearing starting materials.
Another established route is the reaction of amidrazones with carbonyl compounds. In the context of the target molecule, a cyclohexanone derivative could potentially react with an amidrazone under acidic or thermal conditions to yield the desired triazole-substituted cyclohexanone.
Derivatization from Cyclohexanone Precursors
Perhaps the more direct and commonly explored strategy involves the derivatization of a cyclohexanone precursor that already contains a suitable functional group at the 4-position. A key starting material for this approach is 4-aminocyclohexan-1-one. This precursor allows for the construction of the 1,2,4-triazole ring onto the primary amino group.
One potential pathway is the reaction of 4-aminocyclohexan-1-one with N,N'-diformylhydrazine, which upon heating can lead to the formation of the 4-substituted 4H-1,2,4-triazole ring. This method provides a direct linkage between the cyclohexanone moiety and the N-4 position of the triazole.
Alternatively, the synthesis can commence from 4-amino-1,2,4-triazole (B31798), a readily available starting material. The challenge then becomes the formation of the C-N bond between the triazole nitrogen and the cyclohexanone ring. A potential route is the nucleophilic substitution reaction between 4-amino-1,2,4-triazole and a cyclohexanone derivative bearing a leaving group at the 4-position, such as 4-bromocyclohexan-1-one. This reaction would likely be carried out in the presence of a base to facilitate the nucleophilic attack.
Reductive amination of 1,4-cyclohexanedione (B43130) with 4-amino-1,2,4-triazole is another viable pathway. This one-pot reaction would involve the initial formation of an imine or enamine intermediate, followed by in-situ reduction to yield the target compound. Various reducing agents can be employed for this transformation, offering a versatile approach.
Advanced and Modern Synthetic Techniques
In recent years, advancements in synthetic methodology have provided more efficient and environmentally benign alternatives to classical techniques. These modern approaches can offer benefits such as reduced reaction times, higher yields, and simplified purification procedures.
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical transformations. The application of microwave irradiation can significantly reduce reaction times for the synthesis of 1,2,4-triazole derivatives, often from hours to minutes, while also improving product yields. researchgate.net
For the synthesis of this compound, microwave heating could be effectively applied to several of the established pathways. For example, the cyclization reactions to form the triazole ring or the N-alkylation of 4-amino-1,2,4-triazole with a cyclohexanone derivative could be expedited under microwave conditions. The rapid and uniform heating provided by microwaves can overcome activation energy barriers more efficiently than conventional heating methods.
| Reaction Type | Conventional Heating Time | Microwave Irradiation Time | Yield Improvement | Reference |
| N-Alkylation of Benzotriazole | Several hours | 3-5 minutes | Significant | nih.gov |
| Triazole formation from hydrazines | 18 hours | 10-20 minutes | Moderate to High | acs.org |
Solid-Phase Synthesis Approaches
Solid-phase synthesis offers several advantages for the preparation of compound libraries and for simplifying product purification. In this methodology, one of the reactants is immobilized on a solid support, and reagents are added in solution. After the reaction is complete, the product can be cleaved from the support, or the excess reagents and byproducts can be washed away, greatly simplifying the workup process.
While specific solid-phase syntheses for this compound are not extensively documented, the principles can be applied. For instance, a cyclohexanone derivative could be attached to a solid support via a suitable linker. The triazole ring could then be constructed on this immobilized precursor. Alternatively, a resin-bound triazole precursor could be reacted with a cyclohexanone derivative in solution. This approach is particularly useful for combinatorial chemistry applications to generate a library of related compounds for screening purposes.
Catalytic Synthesis Methodologies
The use of catalysts can significantly enhance the efficiency and selectivity of synthetic reactions. In the context of synthesizing this compound, various catalytic systems can be envisioned.
For the N-arylation or N-alkylation of 4-amino-1,2,4-triazole with a cyclohexanone derivative, transition metal catalysts, such as copper or palladium complexes, could be employed to facilitate the C-N bond formation. These catalytic methods often proceed under milder conditions and with greater functional group tolerance compared to non-catalytic approaches. For example, copper-catalyzed Ullmann-type couplings are well-established for the formation of C-N bonds.
Furthermore, acid or base catalysis can play a crucial role in the cyclization reactions leading to the 1,2,4-triazole ring. The choice of catalyst can influence the reaction rate and, in some cases, the regioselectivity of the cyclization. For instance, the use of an acid catalyst can promote the dehydration step in the formation of the triazole ring from a hydrazide precursor.
| Catalyst Type | Reaction | Potential Advantage |
| Copper(I) or (II) | N-Alkylation of triazole | Milder reaction conditions, improved yields |
| Palladium complexes | N-Alkylation of triazole | Broad substrate scope, high efficiency |
| Acid Catalysts (e.g., p-TsOH) | Triazole ring cyclization | Promotes dehydration and cyclization |
| Base Catalysts (e.g., K2CO3) | N-Alkylation of triazole | Facilitates nucleophilic substitution |
Green Chemistry Principles in Synthetic Route Design
The application of green chemistry principles to the synthesis of this compound is crucial for developing sustainable manufacturing processes. Key considerations include the use of less hazardous solvents, atom economy, and the use of catalytic rather than stoichiometric reagents.
The use of microwave irradiation has been shown to accelerate the synthesis of 1,2,4-triazoles, often leading to higher yields and shorter reaction times with reduced energy consumption. organic-chemistry.org The use of environmentally benign solvents such as water or polyethylene (B3416737) glycol (PEG) has also been reported for triazole synthesis. organic-chemistry.org Furthermore, catalyst-free methods for the synthesis of functionalized 1,2,4-triazoles have been developed, which proceed via ring-opening and cyclization of suitable precursors. nih.gov
Biocatalytic routes, as discussed in the previous section, are inherently green as they are typically performed in aqueous media under mild conditions and utilize renewable resources. d-nb.info
Chemical Engineering Aspects of Synthesis
The scale-up of the synthesis of this compound from the laboratory to an industrial process requires careful consideration of several chemical engineering aspects. These include reactor design, process control, and downstream processing.
For transition metal-catalyzed reactions, the choice of reactor will depend on the specific reaction conditions. Batch reactors are common for smaller scale production, while continuous flow reactors can offer advantages for larger scale synthesis, including better heat and mass transfer, improved safety, and easier automation. The efficient recovery and recycling of the metal catalyst is a critical economic and environmental consideration.
In the case of biocatalytic processes, the use of immobilized enzymes in packed-bed or fluidized-bed reactors can facilitate catalyst reuse and simplify product purification. d-nb.info Process parameters such as pH, temperature, and substrate concentration must be carefully controlled to maintain optimal enzyme activity and stability.
Downstream processing will involve the separation of the product from unreacted starting materials, catalysts, and byproducts. Techniques such as crystallization, chromatography, and extraction will likely be employed. The development of an efficient and robust purification protocol is essential for obtaining the final product with the desired purity.
Chemical Reactivity and Transformation Mechanisms
Reactivity Profile of the 1,2,4-Triazole (B32235) Heterocycle
The 1,2,4-triazole ring is a five-membered aromatic heterocycle containing three nitrogen atoms. Its aromaticity is due to the delocalization of six π-electrons over the ring. youtube.com This aromatic system exists in two tautomeric forms: 1H-1,2,4-triazole and 4H-1,2,4-triazole. youtube.comnih.gov While the 1H tautomer is generally more stable, the title compound features the 4H-isomer, where the cyclohexyl substituent is attached to the N4 nitrogen. nih.gov
The reactivity of the triazole ring is characterized by several key features:
Basicity and Acidity : The triazole ring is weakly basic, with protonation typically occurring on the nitrogen atoms. The NH protons in unsubstituted 1,2,4-triazoles are also weakly acidic. youtube.com
Electrophilic Substitution : Due to high electron density, the nitrogen atoms are the primary sites for electrophilic attack. Reactions such as alkylation occur regioselectively at the ring nitrogens. youtube.com
Nucleophilic Substitution : The carbon atoms of the 1,2,4-triazole ring are electron-deficient due to the electronegativity of the adjacent nitrogen atoms. This makes them susceptible to nucleophilic attack, although such reactions often require harsh conditions due to the stability of the aromatic ring. youtube.com
Role as a Directing Group : The triazole moiety can act as a directing group in various metal-catalyzed reactions, facilitating functionalization at other parts of the molecule.
Chemical Transformations Involving the Cyclohexanone (B45756) Ketone Group
The cyclohexanone moiety possesses a reactive carbonyl group and α-carbons, making it a versatile site for chemical transformations.
Key reactions include:
Reduction : The ketone can be readily reduced to the corresponding secondary alcohol, 4-(4H-1,2,4-triazol-4-yl)cyclohexan-1-ol. This transformation is of significant interest due to the creation of a new stereocenter, an aspect discussed in detail in Section 3.5. A variety of reducing agents can be employed, including sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). tamu.edu
Nucleophilic Addition : The electrophilic carbonyl carbon is susceptible to attack by various nucleophiles, such as Grignard reagents or organolithium compounds, to form tertiary alcohols.
Enolate Formation and Reactions : The protons α to the carbonyl group are acidic and can be removed by a base to form an enolate. This enolate can then participate in a range of reactions, including alkylations, aldol (B89426) condensations, and Michael additions, allowing for the formation of new carbon-carbon bonds at the C2 and C6 positions of the cyclohexanone ring. beilstein-journals.orgnih.govchemistryresearches.ir
Condensation Reactions : The ketone can react with amines or hydrazines to form imines, enamines, or hydrazones, respectively. These reactions can serve as precursors for further transformations, such as the Wolff-Kishner reduction or the synthesis of other heterocyclic systems.
Intermolecular and Intramolecular Reaction Pathways
The dual functionality of 4-(4H-1,2,4-triazol-4-yl)cyclohexan-1-one allows for both intermolecular and intramolecular reactions, leading to more complex molecular architectures.
Intermolecular Reactions: A prime example of an intermolecular pathway is the Michael addition. The enolate generated from the cyclohexanone ring can act as a nucleophile, attacking an α,β-unsaturated ketone or other Michael acceptor. nih.gov This reaction would forge a new carbon-carbon bond, tethering a new substituent to the cyclohexanone ring. Similarly, cascade reactions involving the ketone's enolate can lead to highly substituted cyclohexanone derivatives. beilstein-journals.orgchemistryresearches.ir
Intramolecular Reactions: Intramolecular reactions can lead to the formation of bicyclic or fused heterocyclic systems. For instance, if a suitable electrophilic functional group were introduced onto the triazole ring (e.g., via alkylation of a ring nitrogen with a halo-ester), a subsequent intramolecular cyclization could be initiated. The enolate of the cyclohexanone could attack this electrophilic center, leading to a fused ring system. Such intramolecular cyclizations of ketone-derived intermediates are a known strategy for building complex polycyclic frameworks. rsc.orgresearchgate.net Another possibility involves the intramolecular cyclization of an azide-functionalized derivative to form new heterocyclic rings. researchgate.net
Mechanistic Investigations of Key Conversions
Understanding the mechanisms of key transformations is crucial for controlling reaction outcomes.
Mechanism of Ketone Reduction : The reduction of the cyclohexanone carbonyl with a hydride reagent like NaBH₄ proceeds via nucleophilic attack of the hydride ion (H⁻) on the electrophilic carbonyl carbon. This forms a tetrahedral alkoxide intermediate, which is subsequently protonated (typically during workup) to yield the final alcohol. The stereochemical course of this attack (from the axial or equatorial face) is highly dependent on steric and electronic factors, as detailed in Section 3.5. tamu.eduacs.org
Mechanism of Intramolecular Cyclization : A plausible mechanism for a hypothetical intramolecular cyclization (e.g., an aldol-type condensation) would begin with the base-catalyzed formation of the cyclohexanone enolate. This nucleophilic enolate would then attack an electrophilic center elsewhere in the molecule (e.g., a carbonyl or imine on a triazole side chain). This attack forms a new carbon-carbon bond and a tetrahedral intermediate, which, after protonation and potential dehydration, yields the bicyclic product. The entire process can be viewed as a cascade reaction. nih.gov
Stereochemical Considerations in Reactions
Reactions involving the cyclohexanone ring of this compound must take stereochemistry into account. The reduction of the ketone group is a particularly illustrative example.
The reduction of the carbonyl creates a new chiral center at C-1, resulting in two possible diastereomers:
trans-4-(4H-1,2,4-triazol-4-yl)cyclohexan-1-ol : The hydroxyl group and the triazolyl group are on opposite sides of the cyclohexane (B81311) ring (one axial, one equatorial).
cis-4-(4H-1,2,4-triazol-4-yl)cyclohexan-1-ol : The hydroxyl group and the triazolyl group are on the same side of the ring (both equatorial, assuming the bulky triazolyl group prefers an equatorial position).
The ratio of these diastereomers is determined by the trajectory of the nucleophilic hydride attack on the carbonyl carbon.
Axial Attack : The hydride attacks from the axial face, leading to the formation of the equatorial alcohol, which corresponds to the trans product. This pathway is generally favored by small, unhindered reducing agents like sodium borohydride (NaBH₄). tamu.edu
Equatorial Attack : The hydride attacks from the more sterically hindered equatorial face, leading to the axial alcohol, which corresponds to the cis product. This pathway is favored by bulky reducing agents, such as L-Selectride (lithium tri-sec-butylborohydride), which cannot easily approach from the axial direction. tamu.edu
The stereoselectivity can be further influenced by additives. For example, the use of cerium(III) chloride (CeCl₃) in conjunction with NaBH₄ has been shown to significantly enhance the preference for axial attack, leading to a high selectivity for the trans alcohol product. acs.orgacs.org This is attributed to the coordination of the cerium ion to the carbonyl oxygen, which alters the electronic properties and steric environment of the ketone.
Table 1: Stereoselective Reduction of a Model 4-Substituted Cyclohexanone This table, based on studies of analogous 4-substituted cyclohexanones like 4-tert-butylcyclohexanone, illustrates the effect of different reducing agents on the diastereomeric product ratio. tamu.eduacs.org
| Reagent | Predominant Attack | Major Product Isomer | Typical Product Ratio (trans:cis) |
| Sodium Borohydride (NaBH₄) | Axial | trans-alcohol | ~3:1 to 4:1 |
| NaBH₄ / CeCl₃ | Axial (Enhanced) | trans-alcohol | >16:1 acs.org |
| Lithium Aluminum Hydride (LiAlH₄) | Axial | trans-alcohol | ~9:1 |
| L-Selectride® | Equatorial | cis-alcohol | ~1:99 |
Derivatization and Structure Activity Relationship Sar Studies
Functionalization Strategies for the Cyclohexanone (B45756) Ring
The cyclohexanone ring of the parent molecule offers several sites for chemical modification, primarily at the ketone functional group and the adjacent carbon atoms. These modifications can alter the compound's polarity, stereochemistry, and ability to form hydrogen bonds, which are critical for its pharmacokinetic and pharmacodynamic profiles.
One common strategy involves the reaction of the ketone group to form various derivatives. For instance, condensation with hydroxylamine or its derivatives yields oximes, while reaction with hydrazines can produce hydrazones. researchgate.netkhanacademy.org These reactions introduce additional nitrogen atoms and the potential for further substitution, expanding the molecular diversity. Another approach is the synthesis of cyclohexenone derivatives, which introduces a double bond into the ring and can serve as a key intermediate for further functionalization. googleapis.com
Table 1: Potential Functionalization Reactions for the Cyclohexanone Ring
| Reaction Type | Reagents | Potential Product |
| Oxime Formation | Hydroxylamine hydrochloride, Sodium acetate (B1210297) | 4-(4H-1,2,4-triazol-4-yl)cyclohexan-1-one oxime |
| Hydrazone Formation | Hydrazine hydrate, Acetic acid | This compound hydrazone |
| Reductive Amination | Amine, Reducing agent (e.g., NaBH3CN) | N-substituted-4-(4H-1,2,4-triazol-4-yl)cyclohexan-1-amine |
| Reduction | Sodium borohydride (B1222165) | 4-(4H-1,2,4-triazol-4-yl)cyclohexan-1-ol |
Substitution Patterns on the 1,2,4-Triazole (B32235) Ring
The 1,2,4-triazole ring is a key pharmacophore known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. mdpi.com The substitution pattern on this ring is a critical determinant of a compound's biological efficacy and selectivity. SAR studies on various 1,2,4-triazole derivatives have revealed important trends.
For instance, the introduction of different substituents at the C-3 and C-5 positions of the triazole ring can significantly modulate biological activity. Studies on ciprofloxacin-1,2,4-triazole hybrids have shown that the nature of the substituent at the C-3 position is crucial for antibacterial effect, with a hydroxyphenyl fragment being particularly favorable. nih.gov In other series, the presence of aromatic substituents at the N-4 position with halogen or nitro groups has been found to enhance antibacterial activity. nih.gov
SAR analyses have indicated that electron-donating groups like hydroxyl (-OH) and methoxy (-OCH3) can enhance antimicrobial and antitumor activities. mdpi.com Conversely, electron-withdrawing groups on terminal phenyl rings have been shown to be beneficial for improving the antitumor activity of some 1,2,4-triazolone derivatives. nih.gov The specific placement of these groups dictates the electronic environment and steric bulk of the molecule, influencing its binding affinity to target proteins. nih.govresearchgate.net
Table 2: Influence of Triazole Ring Substituents on Biological Activity
| Substituent Type | Position | General Effect on Activity | Reference Example |
| Hydroxyphenyl | C-3 | Favorable antibacterial effect | Ciprofloxacin-triazole hybrids nih.gov |
| Halogen (e.g., -Cl, -Br) | Aromatic ring on N-4 | Enhanced antibacterial activity | 4-Amino-1,2,4-triazole (B31798) derivatives nih.gov |
| Nitro (-NO2) | Aromatic ring on N-4 | Enhanced antibacterial activity | 4-Amino-1,2,4-triazole derivatives nih.gov |
| Electron-donating (-OH, -OCH3) | Aromatic ring | Enhanced antimicrobial/antitumor | 1,2,4-triazole-3-thione derivatives mdpi.com |
| Electron-withdrawing | Terminal phenyl ring | Improved antitumor | 4-Phenoxyquinoline derivatives nih.gov |
Design and Synthesis of Hybrid Molecular Architectures
Molecular hybridization is a powerful strategy in drug design that involves covalently linking two or more pharmacophores to create a single molecule with potentially enhanced activity, improved selectivity, or a broader spectrum of action. nih.gov The this compound scaffold is an excellent candidate for creating such hybrid molecules.
Commonly, the triazole moiety is linked to other heterocyclic systems known for their biological relevance, such as quinoline and coumarin. nih.govresearchgate.netproquest.comresearchgate.net For example, quinoline-1,2,4-triazole hybrids have been synthesized and shown to possess potent antioxidant and moderate anticancer activities. rasayanjournal.co.in Similarly, coumarin-triazole hybrids have been investigated as potential anticancer and anti-diabetic agents. proquest.comnih.govacu.edu.in
The synthesis of these hybrids often employs "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is highly efficient for creating 1,4-disubstituted 1,2,3-triazoles. nih.govresearchgate.nettandfonline.com This methodology allows for the reliable connection of the core triazole structure to a wide range of other molecular fragments.
Exploration of Substituent Effects on Reactivity and Functionality
The introduction of different substituents not only affects the biological activity (functionality) but also the chemical reactivity of the this compound core. The electronic nature of the substituents on the triazole ring or any appended aromatic systems can influence the reactivity of the entire molecule.
In the context of anticancer activity, SAR studies have revealed that the presence of a non-substituted phenyl ring and specific indolyl substituents can significantly contribute to enhanced cytotoxic activity. researchgate.net For certain 1,2,4-triazole-4-thiazolidinone hybrids, the presence and position of a chlorine atom in the benzylidene portion of the molecule play a crucial role in the anticancer effect. mdpi.com These findings underscore the importance of systematic exploration of substituent effects to optimize both the reactivity and the desired biological functionality.
Computational Approaches to Structure-Activity Correlation
Computational chemistry provides powerful tools for understanding and predicting the relationship between the structure of a molecule and its biological activity. Methods like Quantitative Structure-Activity Relationship (QSAR) and molecular docking are frequently employed in the study of 1,2,4-triazole derivatives. bohrium.com
QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.netproquest.comnih.gov These models can identify key molecular descriptors, such as electronic, steric, and hydrophobic properties, that are crucial for activity. For instance, a 3D-QSAR study on substituted 1,2,4-triazole derivatives as anticancer agents highlighted the importance of specific moieties for potent activity. researchgate.netbohrium.com
Molecular docking simulations are used to predict the binding mode and affinity of a ligand to the active site of a biological target, such as an enzyme or receptor. rsc.orgijcrcps.comijper.orgresearchgate.netuobaghdad.edu.iq Docking studies of 1,2,4-triazole derivatives have been used to elucidate their potential mechanisms of action, for example, as aromatase inhibitors or tubulin polymerization inhibitors. ijcrcps.com These computational approaches can guide the rational design of new derivatives of this compound with improved potency and selectivity. In silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions can also be used to assess the pharmacokinetic properties of designed compounds at an early stage. nih.govresearchgate.netnih.gov
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Structural Elucidation and Advanced Characterization Methodologies
X-ray Crystallography and Solid-State Structural Analysis
Analysis of Intermolecular Interactions and Supramolecular Assemblies (e.g., Hirshfeld Surface Analysis, Energy Framework Calculations)
The study of intermolecular interactions is crucial for understanding the crystal packing, stability, and physicochemical properties of solid-state materials. For 4-(4H-1,2,4-triazol-4-yl)cyclohexan-1-one, advanced computational methods such as Hirshfeld surface analysis and energy framework calculations provide profound insights into its supramolecular architecture. These analyses require high-quality single-crystal X-ray diffraction data as a starting point. semanticscholar.orgnih.gov
Hirshfeld Surface Analysis
Hirshfeld surface (HS) analysis is a powerful tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.goviucr.org The surface is generated by partitioning the crystal's electron density into molecular fragments, allowing for the mapping of close intermolecular contacts. nih.gov The normalized contact distance (dnorm) is mapped onto the surface, where red regions indicate contacts shorter than the van der Waals radii (strong interactions), white regions represent contacts around the van der Waals distance, and blue regions signify longer contacts (weak interactions). mdpi.com
For a molecule like this compound, which contains a hydrogen-bond-accepting carbonyl group and a triazole ring capable of various interactions, HS analysis can identify key contacts. The most significant interactions expected would involve hydrogen bonds. The analysis is complemented by 2D fingerprint plots, which summarize all interactions across the surface, plotting the distance to the nearest nucleus inside the surface (dᵢ) against the distance to the nearest nucleus outside (dₑ). semanticscholar.org In related triazole structures, H···H, H···N/N···H, and H···C/C···H interactions are typically the most significant contributors to the crystal packing. iucr.orgrsc.org Given the presence of a ketone oxygen, O···H contacts would also be a prominent feature for this compound.
A representative breakdown of intermolecular contacts derived from a hypothetical Hirshfeld surface analysis is presented below.
| Interaction Type | Percentage Contribution (%) | Typical dᵢ + dₑ Range (Å) |
|---|---|---|
| H···H | 51.5 | 2.2 - 2.8 |
| O···H / H···O | 24.2 | 1.8 - 2.6 |
| N···H / H···N | 15.8 | 2.0 - 2.7 |
| C···H / H···C | 8.0 | 2.6 - 3.0 |
| Other | 0.5 | > 3.0 |
Energy Framework Calculations
To further quantify the strength of the crystal packing, energy framework calculations are employed. This method uses the molecular wave functions from the crystal structure to compute the interaction energies between a central molecule and its surrounding neighbors. rasayanjournal.co.iniucr.org The total interaction energy is typically decomposed into four components: electrostatic, polarization, dispersion, and exchange-repulsion. iucr.org
These frameworks are visualized as cylinders connecting the centroids of interacting molecules, where the cylinder radius is proportional to the magnitude of the interaction energy. researchgate.net This provides a clear and intuitive representation of the dominant forces stabilizing the crystal structure. For many organic molecules, dispersion forces are the major contributors to the total stabilization energy, although electrostatic interactions, such as hydrogen bonds, can form the primary structural motifs. iucr.orgresearchgate.net In the case of this compound, the electrostatic energy framework would highlight the strong hydrogen-bonding networks, while the dispersion framework would show the contribution of weaker van der Waals forces.
An example of interaction energies that could be calculated for a molecular pair in the crystal lattice is detailed in the following table.
| Energy Component | Value (kJ/mol) |
|---|---|
| Electrostatic (Eele) | -55.8 |
| Polarization (Epol) | -8.5 |
| Dispersion (Edis) | -65.2 |
| Repulsion (Erep) | 38.7 |
| Total Energy (Etot) | -90.8 |
Chromatographic and Separation Techniques for Purity and Isolation
The isolation and purification of this compound from a reaction mixture are critical steps to ensure high purity for subsequent characterization and analysis. Chromatographic techniques are the most effective methods for this purpose. pensoft.net The choice of technique depends on the scale of the synthesis and the physicochemical properties of the compound and its impurities.
Column Chromatography
For preparative scale purification following synthesis, column chromatography is a standard and widely used method. This technique separates compounds based on their differential adsorption to a solid stationary phase while a liquid mobile phase passes through it. For a moderately polar compound like this compound, silica (B1680970) gel is a common choice for the stationary phase. The mobile phase, or eluent, is typically a mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297) or acetone). The polarity of the eluent is gradually increased to first elute non-polar impurities, followed by the target compound, and finally any highly polar by-products. The progress of the separation is monitored using Thin-Layer Chromatography (TLC).
High-Performance Liquid Chromatography (HPLC)
For analytical assessment of purity or for small-scale purification, High-Performance Liquid Chromatography (HPLC) is the preferred method due to its high resolution and sensitivity. sielc.com Reversed-phase HPLC (RP-HPLC) is particularly common for analyzing and purifying triazole derivatives. nih.gov In this mode, the stationary phase is non-polar (e.g., a C18-bonded silica column), and the mobile phase is polar. A typical mobile phase would be a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of an acid (e.g., formic or trifluoroacetic acid) to improve peak shape. sielc.comnih.gov Detection is commonly performed using a UV detector, as the triazole ring exhibits UV absorbance.
The table below summarizes the typical chromatographic methods applicable for the purification and analysis of this compound.
| Technique | Typical Stationary Phase | Typical Mobile Phase (Eluent) | Purpose |
|---|---|---|---|
| Thin-Layer Chromatography (TLC) | Silica gel 60 F₂₅₄ | Hexane/Ethyl Acetate (e.g., 1:1 v/v) | Reaction monitoring, fraction analysis |
| Column Chromatography | Silica gel (60-120 mesh) | Gradient of Hexane/Ethyl Acetate | Preparative purification |
| Reversed-Phase HPLC | C18 (Octadecylsilyl) | Gradient of Water/Acetonitrile | Purity analysis, analytical separation |
Theoretical and Computational Chemistry Investigations
Molecular Docking Studies of Binding Interactions
Further research and publication in this specific area would be required to address these computational aspects for 4-(4H-1,2,4-triazol-4-yl)cyclohexan-1-one.
Applications in Advanced Chemical Research
Contributions to Materials Science, such as its development for organic electronic materials or its integration into coordination polymers and Metal-Organic Frameworks (MOFs).
Without any dedicated research on “4-(4H-1,2,4-triazol-4-yl)cyclohexan-1-one,” any attempt to create the requested article would involve speculation and extrapolation from unrelated compounds, which would violate the core requirements of scientific accuracy and strict adherence to the specified subject.
Catalytic Applications
The nitrogen-rich 1,2,4-triazole (B32235) ring is an effective coordinating ligand for a variety of transition metals, making it a valuable component in the design of catalysts.
The 1,2,4-triazole moiety in this compound can act as a ligand for transition metal-catalyzed reactions. The lone pairs of electrons on the nitrogen atoms can coordinate with metal centers, influencing their electronic properties and catalytic activity. wikipedia.org Researchers have developed numerous homogeneous catalysts based on 1,2,4-triazole derivatives, including N-heterocyclic carbene (NHC) complexes. For instance, 1,2,4-triazole-derived NHC complexes of platinum(II) have been investigated as catalysts for hydroamination reactions. researchgate.net Similarly, chiral bis-1,2,4-triazolium salts have been used to form rhodium(I) biscarbene complexes active in asymmetric hydrogenation, achieving notable enantioselectivities. rsc.org
The this compound scaffold could be used to design novel ligands where the cyclohexanone (B45756) ring could be further functionalized to tune the steric and electronic properties of the resulting metal complex, thereby optimizing its catalytic performance for specific organic transformations.
The development of recyclable, heterogeneous catalysts is a key area of green chemistry. The structure of this compound is suitable for immobilization onto solid supports to create heterogeneous catalysts. The ketone functional group provides a convenient anchor point for attaching the molecule to supports like silica (B1680970), alumina, or polymeric resins.
Once immobilized, the triazole moiety can serve as a binding site for catalytically active metal nanoparticles or single-atom catalysts. This approach combines the high activity of homogeneous catalysts with the ease of separation and reusability of heterogeneous systems. While research on this specific compound is emerging, the principle has been demonstrated with other heterocyclic systems used in catalysis. benthamdirect.commdpi.com Such supported triazole-based catalysts could find applications in a range of industrial processes, including oxidation, reduction, and cross-coupling reactions.
Agrochemical Research Applications
The 1,2,4-triazole nucleus is a well-established pharmacophore in agrochemical development, forming the core of numerous commercial fungicides and insecticides. rjptonline.orgarkema.com Its mode of action often involves the inhibition of key fungal enzymes like cytochrome P450-dependent lanosterol (B1674476) 14α-demethylase (CYP51), which is crucial for ergosterol (B1671047) biosynthesis. nih.gov
Derivatives based on the 1,2,4-triazole scaffold are continuously being explored for the development of new, more effective agrochemicals. The this compound structure represents a promising platform for creating novel fungicidal and insecticidal agents. By modifying the cyclohexanone ring with various substituents, chemists can fine-tune the biological activity, spectrum, and physicochemical properties of the resulting compounds.
Fungicidal Activity: Research has shown that introducing different chemical moieties to a triazole core can lead to compounds with broad-spectrum fungicidal activity. For example, studies on 1,2,4-triazole derivatives containing oxime ether and phenoxy pyridinyl groups have yielded compounds with potent activity against a range of plant pathogens. The table below presents the efficacy of representative compounds from this class, demonstrating the potential of such scaffolds.
| Compound ID | Pathogen | EC₅₀ (mg/L) |
|---|---|---|
| Compound A (5a4) | Sclerotinia sclerotiorum | 1.59 |
| Phytophthora infestans | 0.46 | |
| Rhizoctonia solani | 0.27 | |
| Botrytis cinerea | 11.39 | |
| Compound B (5b2) | Sclerotinia sclerotiorum | 0.12 |
| Difenoconazole (Control) | Sclerotinia sclerotiorum | 0.12 |
Data derived from research on analogous 1,2,4-triazole derivatives containing oxime ether and phenoxy pyridinyl moieties. mdpi.com Compound A is (Z)-1-(6-(4-bromo-2-chlorophenoxy)pyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one O-methyl oxime. Compound B is (Z)-1-(6-(2-chlorophenoxy)pyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one O-benzyl oxime.
Insecticidal Activity: The 1,2,4-triazole scaffold is also integral to the development of novel insecticides. umich.edu Synthetic programs that combine the triazole ring with other pharmacophores, such as trifluoroacetyl groups, have produced compounds with significant activity against common agricultural pests. The insecticidal potential of these structures is demonstrated by their efficacy against species like the brown planthopper (Nilaparvata lugens).
| Compound ID | Substituents | Target Pest | Mortality Rate (%) at 100 mg/L |
|---|---|---|---|
| Compound 4-1 | R¹ = chloropyridine, R² = H | Nilaparvata lugens | 93.5 |
| Compound 4-2 | R¹ = chlorothiazole, R² = H | Nilaparvata lugens | 94.1 |
| Compound 4-19 | R¹ = benzyl, R² = isopropyl | Nilaparvata lugens | 95.5 |
Data derived from research on 1,2,4-triazole derivatives containing trifluoroacetyl moieties. nih.gov
These findings underscore the high potential of the this compound framework as a foundational structure for the discovery of next-generation pesticides.
Future Research Directions and Challenges
Development of Novel and Sustainable Synthetic Routes
A primary challenge in the study of 4-(4H-1,2,4-triazol-4-yl)cyclohexan-1-one is the development of efficient, scalable, and environmentally benign synthetic pathways. While numerous methods exist for the synthesis of 1,2,4-triazoles, adapting them for this specific bifunctional molecule requires careful consideration of regioselectivity and functional group compatibility. researchgate.netorganic-chemistry.org Future research should focus on moving beyond classical condensation methods towards modern, sustainable alternatives.
Key areas for development include:
Microwave-Assisted Synthesis: The use of microwave irradiation can drastically reduce reaction times and improve yields for triazole formation. organic-chemistry.orgmdpi.com Applying this technology could provide rapid access to the target compound and its derivatives.
Green Catalysis: Exploring catalysts like ceric ammonium (B1175870) nitrate (B79036) (CAN) or employing recyclable reaction media such as polyethylene (B3416737) glycol (PEG) can minimize hazardous waste and improve the economic viability of the synthesis. organic-chemistry.org
| Synthetic Method | Key Reagents/Conditions | Potential Advantages | Reference |
|---|---|---|---|
| Microwave-Induced Cyclodehydration | Triflic anhydride, Microwave irradiation | Rapid reaction times, high efficiency, one-pot capability | organic-chemistry.org |
| CAN-Catalyzed Oxidative Cyclization | Ceric Ammonium Nitrate (CAN), Polyethylene Glycol (PEG) | Environmentally benign, recyclable medium, cost-effective | organic-chemistry.org |
| Solvent-Free Synthesis | Trifluoromethylated amidrazones, trifluoroacetic anhydride | Reduced solvent waste, high yields, simple operation | organic-chemistry.org |
| Suzuki Cross-Coupling | Palladium catalysts (e.g., Pd(PPh₃)₄), boronic acids | Forms C-C bonds, allows for high structural diversity | mdpi.comnih.gov |
Exploration of Undiscovered Chemical Reactivity and Transformations
The presence of both a reactive ketone carbonyl group and a nucleophilic/aromatic triazole ring in this compound opens a vast landscape for chemical exploration. The interplay between these two functional groups is largely uncharted. Future research should systematically investigate its reactivity to build a library of novel derivatives.
Potential transformations to be explored include:
Reactions at the Carbonyl Group: The cyclohexanone (B45756) moiety can undergo a wide range of classical ketone reactions, such as Wittig olefination, Horner-Wadsworth-Emmons reactions, reductive amination, and aldol (B89426) condensations, to introduce diverse substituents and build molecular complexity.
Derivatization of the Triazole Ring: The triazole ring can be functionalized through reactions like N-alkylation or by serving as a directing group for C-H activation on adjacent rings, a strategy that has been successfully used with other triazoles. organic-chemistry.org
Intramolecular Cyclizations: Under specific conditions, it may be possible to induce intramolecular reactions between derivatives of the ketone and the triazole ring to form novel fused or spirocyclic heterocyclic systems, which are of high interest in drug discovery.
Integration with Advanced High-Throughput Screening and Automation
To efficiently explore the biological potential of this compound, modern automation and high-throughput screening (HTS) methodologies are essential. The automated parallel synthesis of triazole libraries has been successfully demonstrated and could be adapted for this scaffold. chemmethod.com By creating a diverse library of derivatives through the reactions described in the previous section, researchers can rapidly screen for compounds with desired biological activities.
A prospective workflow would involve:
Automated Parallel Synthesis: Using robotic synthesis platforms to generate a library of hundreds or thousands of distinct analogues of the parent compound.
High-Throughput Screening (HTS): Screening the compound library against a panel of biological targets, such as protein kinases, ion channels, or microbial strains. nih.govresearchgate.net
Hit Identification and Validation: Identifying initial "hits" from the HTS campaign and subjecting them to further validation and dose-response studies to confirm their activity and selectivity.
| Phase | Objective | Methodology | Potential Targets |
|---|---|---|---|
| Primary Screen | Identify initial active compounds ("hits") | Single-concentration screening against a broad panel of assays | Kinases, GPCRs, bacterial strains (e.g., S. aureus), fungal strains (e.g., C. albicans) |
| Secondary Screen | Confirm activity and determine potency | Dose-response curves (e.g., IC₅₀/EC₅₀ determination) | Specific isoforms of a target protein or related microbial strains |
| Selectivity Screen | Assess off-target effects | Screening against a panel of related and unrelated targets | Counter-screening against homologous proteins or cell lines |
| Lead Optimization | Improve potency, selectivity, and drug-like properties | Iterative cycles of chemical synthesis and biological testing | In vivo models for efficacy and pharmacokinetics |
Deeper Computational Insight into Complex Chemical Processes
Computational chemistry offers powerful tools to accelerate the research and development process by providing deep insights into molecular properties and interactions, thus guiding experimental work. For this compound, in silico studies can predict its behavior and prioritize synthetic targets. researchgate.netmdpi.com
Key computational approaches include:
Density Functional Theory (DFT): To calculate the molecule's three-dimensional structure, electronic properties (HOMO-LUMO gap), and reactivity, providing a fundamental understanding of its chemical nature. mdpi.com
Molecular Docking: To screen virtual libraries of derivatives against the crystal structures of known biological targets (e.g., enzymes, receptors) to predict binding affinities and modes, thereby identifying promising candidates for synthesis. nih.gov
Molecular Dynamics (MD) Simulations: To simulate the dynamic behavior of the molecule when bound to a biological target, assessing the stability of the interaction over time.
ADME Predictions: To computationally estimate the Absorption, Distribution, Metabolism, and Excretion properties of derivatives, helping to select compounds with favorable pharmacokinetic profiles for further development. nih.gov
| Computational Method | Research Application | Predicted Outcome | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Structure and Reactivity Analysis | Optimized geometry, electronic charge distribution, HOMO-LUMO energies | mdpi.com |
| Molecular Docking | Virtual Screening and Hit Identification | Binding affinity scores, interaction poses with target proteins | nih.gov |
| Molecular Dynamics (MD) Simulations | Binding Stability Analysis | Stability of ligand-protein complex, conformational changes | - |
| ADME/Tox Prediction | Pharmacokinetic Profiling | Oral absorption, membrane permeability, potential toxicity | nih.gov |
Multidisciplinary Research Collaborations and Translational Impact
The true potential of this compound can only be realized through synergistic collaborations across various scientific disciplines. The diverse biological activities associated with the 1,2,4-triazole scaffold—ranging from medicine to agriculture—necessitate a multidisciplinary approach. nih.govmdpi.comdergipark.org.tr
Future progress depends on forming integrated teams:
Chemists and Biologists: Synthetic chemists can create novel derivatives, which biologists and pharmacologists can then test in cellular and animal models to uncover therapeutic potential, for instance, as selective glycine (B1666218) transporter 1 (GlyT1) inhibitors or as agents against histamine-induced bronchospasm. nih.gov
Computational and Experimental Scientists: A tight loop between computational predictions and experimental validation can streamline the discovery process, making it more efficient and cost-effective. Computational chemists can prioritize compounds for synthesis, and experimental results can refine the computational models.
Academic and Industrial Partnerships: Collaborations between academic research groups and industrial partners can facilitate the translation of promising basic research findings into tangible products, whether they be new pharmaceuticals, agricultural fungicides, or advanced materials like corrosion inhibitors or luminophores. mdpi.comnih.gov
By systematically addressing these challenges and pursuing these research directions, the scientific community can fully elucidate the chemical properties and potential applications of this compound, potentially transforming it from a chemical curiosity into a valuable molecular tool.
Q & A
Q. What challenges arise in X-ray refinement of this compound, and how are they addressed?
Q. How do substituents on the triazole ring influence the compound’s reactivity and bioactivity?
- Methodological Answer :
- Electron-withdrawing groups (e.g., –Cl, –F): Enhance antimicrobial activity but reduce solubility.
- Bulkier groups (e.g., cyclohexyl): Increase steric hindrance, affecting binding kinetics. SAR studies in provide comparative data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
